Chaetoglobosin G

CAS No.:

Cat. No.: VC1944775

Molecular Formula: C32H36N2O5

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H36N2O5 |

|---|---|

| Molecular Weight | 528.6 g/mol |

| IUPAC Name | (1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone |

| Standard InChI | InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1 |

| Standard InChI Key | COZBDBUQXIMMKP-RWFPWACCSA-N |

| Isomeric SMILES | C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

| SMILES | CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

| Canonical SMILES | CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Introduction

Chemical Structure and Properties

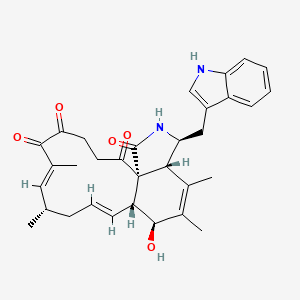

Chaetoglobosin G (C32H36N2O5) is a complex macrocyclic compound with a molecular weight of 528.6 g/mol . It belongs to the cytochalasan family, characterized by a perhydroisoindole moiety fused to a macrocyclic ring containing an indole group. The structural backbone features multiple functional groups including hydroxyl groups, carbonyl moieties, and a distinctive tricyclic core.

Physical and Chemical Properties

The compound exists as a white amorphous powder and contains multiple stereogenic centers that contribute to its complex three-dimensional structure. Chaetoglobosin G is distinguished from other chaetoglobosins by specific substitution patterns and stereochemistry around its macrocyclic ring.

Table 1: Physical and Chemical Properties of Chaetoglobosin G

| Property | Value |

|---|---|

| Molecular Formula | C32H36N2O5 |

| Molecular Weight | 528.6 g/mol |

| Physical Appearance | White amorphous powder |

| Solubility | Soluble in organic solvents like methanol and DMSO |

| Chemical Classification | Cytochalasan alkaloid, macrocycle, indole derivative |

| CAS Number | 65773-98-0 |

| Melting Point | Not reported in available literature |

Natural Sources and Isolation

Fungal Origin

Chaetoglobosin G is primarily isolated from the fungus Chaetomium globosum , a common filamentous fungus frequently found in soil, plant debris, and water-damaged building materials. This fungus is recognized for producing a variety of secondary metabolites, with chaetoglobosins being among its most notable products.

Isolation Techniques

The isolation of Chaetoglobosin G typically involves cultivation of C. globosum followed by extraction with organic solvents and purification through various chromatographic techniques. Recent studies have explored optimized fermentation methods to enhance production yields. For instance, researchers have developed solid-state fermentation using agricultural by-products such as cornstalk as substrate , which has shown promise for large-scale production of chaetoglobosins.

Biosynthesis

Biosynthetic Pathway

The biosynthesis of Chaetoglobosin G in C. globosum involves a complex pathway utilizing both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The gene cluster responsible for chaetoglobosin biosynthesis includes the key gene CgcheA (CHGG_01239), which encodes a hybrid PKS-NRPS enzyme .

Genetic Regulation

Studies have revealed that the biosynthesis of chaetoglobosins, including Chaetoglobosin G, is regulated by several pathways:

-

The Gα-cAMP/PKA signaling pathway positively regulates the expression of genes involved in chaetoglobosin biosynthesis .

-

Transcription factors such as LaeA, VeA, and VeB play crucial roles in modulating the expression of chaetoglobosin biosynthetic genes .

-

The histone acetyltransferase CgSptJ influences chaetoglobosin production through epigenetic regulation .

Research has shown that silencing of the gna-1 gene, which encodes a Gα protein, leads to reduced cAMP levels and subsequently decreased expression of chaetoglobosin biosynthetic genes . This finding highlights the importance of G protein-mediated signaling in regulating the production of chaetoglobosins, including Chaetoglobosin G.

Biological Activities

Antitumor Activity

Chaetoglobosin G demonstrates significant antitumor properties against various cancer cell lines. Studies have reported its cytotoxic effects against multiple human cancer cell types, making it a potential candidate for anticancer drug development .

Antifungal Activity

Chaetoglobosin G exhibits antifungal activity against several pathogenic fungi . While detailed mechanisms remain under investigation, it likely disrupts cytoskeletal functions in target organisms similar to other chaetoglobosins.

Antibacterial Activity

Research has demonstrated that Chaetoglobosin G possesses antibacterial properties, though the spectrum of activity and potency vary depending on the target bacterial species .

Table 2: Biological Activities of Chaetoglobosin G

Mechanism of Action

While the precise mechanism of action for Chaetoglobosin G remains to be fully elucidated, studies on related chaetoglobosins suggest that these compounds exert their biological effects through:

-

Disruption of actin filaments and cytoskeletal organization

-

Inhibition of cell division

-

Induction of apoptotic pathways in cancer cells

The structural features of Chaetoglobosin G, particularly its macrocyclic core and indole moiety, are believed to be essential for its biological activities.

Structure-Activity Relationships

Comparison with Other Chaetoglobosins

Chaetoglobosin G shares structural similarities with other chaetoglobosins but differs in specific substitution patterns and stereochemistry. These structural differences account for variations in biological activities observed across the chaetoglobosin family.

Table 3: Structural Comparison Between Chaetoglobosin G and Selected Chaetoglobosins

Structure-Activity Insights

Studies examining structure-activity relationships across the chaetoglobosin family have revealed several key observations relevant to Chaetoglobosin G:

-

The presence and orientation of hydroxyl groups significantly impact biological activity.

-

The conformation of the macrocyclic ring influences binding to cellular targets.

-

The indole moiety is essential for most biological activities observed in chaetoglobosins.

Research by Li et al. suggested that cytotoxicity of chaetoglobosins, including Chaetoglobosin G, is closely related to the presence of an epoxide ring at C-6-C-7 or a double bond at C-6 .

Structural Variations and Natural Analogs

Related Chaetoglobosins

The chaetoglobosin family comprises over 40 members with structural variations . Recent research has identified several novel chaetoglobosin derivatives from various fungal sources, expanding our understanding of the structural diversity within this class of compounds.

For example, a study by Zhang et al. reported nine new cytochalasan alkaloids from Chaetomium globosum TW1-1, including several highly oxygenated chaetoglobosin derivatives . These compounds exhibited varying degrees of cytotoxicity against human cancer cell lines, with IC50 values ranging from 10.45 to 30.42 μM for the most active compounds .

Structural Variations

Structural variations among chaetoglobosins include:

-

Different oxidation patterns on the macrocyclic ring

-

Presence or absence of epoxide moieties

-

Variations in stereochemistry at multiple centers

-

Substitution patterns on the indole ring

These structural differences result in diverse biological activities across the chaetoglobosin family, highlighting the importance of precise structural characterization for understanding structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume